Fluridone
Description
Properties
IUPAC Name |
1-methyl-3-phenyl-5-[3-(trifluoromethyl)phenyl]pyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F3NO/c1-23-11-16(13-6-3-2-4-7-13)18(24)17(12-23)14-8-5-9-15(10-14)19(20,21)22/h2-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWBVHLJPRPCRSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C(=C1)C2=CC(=CC=C2)C(F)(F)F)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8024107 | |
| Record name | 1-Methyl-3-phenyl-5-(3-(trifluoromethyl)phenyl)-4-pyridone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8024107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; [HSDB] Colorless solid; [MSDSonline] | |
| Record name | Fluridone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5359 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
Solubility in methanol, chloroform, diethyl ether: >10 g/L; in ethyl acetate: >5 g/L; in hexane: <0.5 g/L, In water, 12 mg/L at pH 7, 25 °C | |
| Record name | FLURIDONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6653 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
Bulk density, loose: 0.358 g/cu cm; packed: 0.515 g/cu cm | |
| Record name | FLURIDONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6653 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.0000001 [mmHg], 0.013 mPa (9.8X10-8 mm Hg) at 25 °C | |
| Record name | Fluridone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5359 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | FLURIDONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6653 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White crystalline solid | |
CAS No. |
59756-60-4 | |
| Record name | Fluridone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59756-60-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fluridone [ANSI:BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059756604 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4(1H)-Pyridinone, 1-methyl-3-phenyl-5-[3-(trifluoromethyl)phenyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Methyl-3-phenyl-5-(3-(trifluoromethyl)phenyl)-4-pyridone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8024107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methyl-3-phenyl-5-[3-(trifluoromethyl)phenyl]-4-pyridone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.269 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | FLURIDONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3L0JQA61JX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | FLURIDONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6653 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
154-155 °C | |
| Record name | FLURIDONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6653 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Preparation Methods
Hantzsch Dihydropyridine Intermediate Pathway
A widely cited method involves synthesizing a 1,4-dihydropyridine intermediate, which is subsequently oxidized to the pyridinone.
Step 1 : Condensation of ethyl acetoacetate, ammonium acetate, and 3-(trifluoromethyl)benzaldehyde in refluxing ethanol yields a dihydropyridine derivative.
Step 2 : Methylation at the nitrogen position using methyl iodide in dimethylformamide (DMF) at 60°C.
Step 3 : Oxidation with chromium trioxide-pyridine complex in dichloromethane converts the dihydropyridine to pyridinone.
Critical Parameters :
-
Stoichiometric excess of ammonium acetate (1.5 eq) ensures complete cyclization.
-
Oxidation temperature must remain below 30°C to prevent over-oxidation.
Table 1 : Optimization of Hantzsch Route
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Reaction Temperature | 78°C | +22% |
| CrO3:Pyridine Ratio | 1:2 | +15% |
| Solvent | DCM | +18% |
Suzuki-Miyaura Cross-Coupling Approach
Modern protocols employ palladium-catalyzed coupling to install the 3-(trifluoromethyl)phenyl group post-cyclization:
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Bromination of the pyridinone core at position 5 using N-bromosuccinimide (NBS) in CCl4.
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Pd(PPh3)4-mediated coupling with 3-(trifluoromethyl)phenylboronic acid in toluene/water (3:1).
Advantages :
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Avoids steric hindrance during cyclization.
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Enables late-stage diversification of aryl groups.
Limitations :
-
Requires anhydrous conditions for boronic acid stability.
Industrial-Scale Production and Process Chemistry
Alligare’s manufacturing process (EPA Reg. No. 81927-45) specifies:
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Batch Reactor Setup : 5000 L glass-lined vessels with overhead stirring.
-
Key Steps :
Table 2 : Industrial Process Metrics
| Stage | Duration (h) | Purity (%) |
|---|---|---|
| Cyclization | 6 | 85 |
| Methylation | 4 | 92 |
| Crystallization | 2 | 98.5 |
Analytical Method Development
HPLC-UV Quantification
A validated method for this compound analysis uses:
-
Column : Restek Allure C18 (150 × 4.6 mm, 5 µm).
-
Mobile Phase : Acetonitrile/water (65:35 v/v) at 1 mL/min.
Calibration Range : 0.25–25 ppm (R² = 0.9993).
LOD/LOQ : 0.08 ppm and 0.25 ppm, respectively.
Extraction Efficiency in Synthesis
Comparative study of QuEChERS vs. rotavapor methods for synthesis intermediates:
Table 3 : Extraction Recoveries
| Method | Spiked (ppb) | Recovery (%) | RSD (%) |
|---|---|---|---|
| Rotavapor | 500 | 98.2 | 2.1 |
| QuEChERS | 500 | 89.7 | 4.3 |
Rotavapor demonstrates superior recovery for polar intermediates due to reduced matrix interference .
Chemical Reactions Analysis
Types of Reactions
Fluridone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form N-methyl formamide as a major degradation product.
Reduction: Reduction reactions involving this compound are less common but can occur under specific conditions.
Substitution: this compound can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride may be employed under controlled conditions.
Substitution: Strong nucleophiles such as sodium methoxide can facilitate substitution reactions.
Major Products Formed
Oxidation: N-methyl formamide is a significant product of this compound oxidation.
Reduction: Reduced forms of this compound, though less common, can be synthesized.
Substitution: Substituted derivatives of this compound can be obtained depending on the nucleophile used.
Scientific Research Applications
Aquatic Herbicide
Mechanism of Action:
Fluridone inhibits phytoene desaturase, an enzyme critical for carotenoid biosynthesis in plants. This inhibition disrupts photosynthesis, leading to plant death over time. It is effective against species like Eurasian watermilfoil and hydrilla, which are notorious for their invasiveness in freshwater ecosystems.
Case Study: Efficacy in Lakes
A study published in "Aquatic Toxicology" showed that this compound requires multiple applications over extended periods (45 to 90 days) to effectively manage invasive aquatic plants. The research indicated that while this compound did not significantly affect fish survivorship, it posed risks related to prey capture and endocrine disruption in species such as fathead minnows (Pimephales promelas) at certain concentrations .
Table 1: Effects of this compound on Aquatic Species
| Species | Concentration (mg/L) | Observed Effects |
|---|---|---|
| Fathead Minnow | 0.2 - 0.6 | No significant growth impact; endocrine disruption noted |
| Channel Catfish | ≤0.5 | No negative effects on growth or survival |
| Daphnids | ≤0.2 | No significant mortality observed |
Agricultural Applications
Seed Germination Stimulation:
Research has shown that this compound can serve as a germination stimulant for certain crops by breaking seed dormancy. A study demonstrated that applying this compound to dormant seeds of Lolium rigidum resulted in stimulated germination followed by high seedling mortality, suggesting its potential as a dual-purpose herbicide and germination enhancer .
Table 2: Germination Effects of this compound on Various Seeds
| Seed Type | Treatment Conditions | Germination Rate (%) | Seedling Survival (%) |
|---|---|---|---|
| Lolium rigidum | Low organic matter soil | High | Low |
| Wheat | This compound-treated sandy loam | Moderate | Bleached |
| Lupins | This compound-treated sandy loam | Normal | Normal |
Environmental Impact Studies
Persistence and Degradation:
this compound’s persistence in aquatic environments has been a subject of extensive research. A study indicated that this compound has a half-life exceeding 150 days in natural lake conditions, highlighting its long-term presence and potential ecological impacts . Laboratory studies showed its susceptibility to photodegradation and microbial degradation, but these processes were less effective than previously assumed in real-world scenarios.
Table 3: Persistence of this compound in Aquatic Environments
| Environment | Half-Life (Days) | Dominant Degradation Pathway |
|---|---|---|
| Laboratory Conditions | 2.3 - 118 | Photodegradation |
| Natural Lakes | >150 | Microbial degradation (57 days) |
Regulatory Considerations
The Environmental Protection Agency (EPA) mandates rigorous testing of this compound's effects on non-target species before commercial use. Although initial studies indicate low toxicity at high concentrations, concerns remain regarding the effects at lower concentrations typically found during herbicide application .
Mechanism of Action
Fluridone exerts its herbicidal effects by inhibiting the enzyme phytoene desaturase, which is crucial for carotenoid biosynthesis . This inhibition leads to the degradation of chlorophyll and subsequent bleaching of plant tissues . The compound also prevents the secretion of abscisic acid, further disrupting photosynthesis .
Comparison with Similar Compounds
Data Tables
Table 1: Environmental Persistence of this compound and Glyphosate
Biological Activity
Fluridone is a synthetic herbicide primarily used for the control of aquatic weeds, particularly Hydrilla verticillata and Eurasian watermilfoil. Its mode of action involves the inhibition of carotenoid synthesis, leading to impaired photosynthesis and eventual plant death. This article explores the biological activity of this compound, detailing its effects on various organisms, its biochemical mechanisms, and relevant case studies.
This compound functions as a phytoene desaturase inhibitor , disrupting the biosynthesis of carotenoids, which are essential for photosynthesis and photoprotection in plants. By inhibiting this pathway, this compound causes a reduction in chlorophyll levels and increases susceptibility to photooxidative damage. The specific biochemical pathways affected include:
- Carotenoid Biosynthesis : this compound inhibits the expression of genes involved in carotenoid synthesis, leading to decreased astaxanthin accumulation in Haematococcus pluvialis and other algae .
- Photosynthesis : The reduction in carotenoids negatively impacts the photosynthetic efficiency of treated plants, as evidenced by decreased chlorophyll content .
- Fatty Acid Metabolism : this compound treatment alters fatty acid metabolism, with varying effects depending on the developmental stage of the organism .
1. Impact on Algae
Research has shown that this compound significantly inhibits growth and astaxanthin accumulation in Haematococcus pluvialis. In a study utilizing transcriptome sequencing, it was found that this compound treatment led to downregulation of key genes associated with photosynthesis and carotenoid synthesis while upregulating certain antioxidant genes. This indicates a complex response where algae attempt to mitigate oxidative stress caused by reduced carotenoid levels .
2. Fish Health
This compound has been studied for its effects on fish health. A notable study involving fathead minnows (Pimephales promelas) revealed that while this compound did not significantly affect fish survivorship or growth, it did impact more subtle health indicators such as prey capture ability and endocrine function. Adult males exhibited increased nuptial tubercles, suggesting potential endocrine disruption linked to altered hormone levels due to this compound exposure . Additionally, liver enlargement was observed, which may indicate stress responses or metabolic alterations related to this compound exposure .
Case Study 1: Hydrilla Management
In a management project conducted in Florida, this compound was applied to control Hydrilla verticillata over a large area. The study monitored hydrosoil residues and plant biomass over several months. Results indicated that while this compound effectively reduced hydrilla biomass (up to 90% reduction), it did not adversely affect non-target submerged vegetation during treatment periods . This case highlights this compound's efficacy as an aquatic herbicide while raising considerations for ecosystem balance.
Case Study 2: Resistance Development
A population genetics study identified the emergence of this compound-resistant Hydrilla populations in Florida. Molecular techniques confirmed resistance traits linked to specific genetic mutations. The study suggested that continuous application of this compound could lead to increased resistance over time, necessitating integrated management strategies to mitigate this risk .
Data Tables
Q & A
Q. What is the primary biochemical mechanism by which fluridone inhibits plant growth, and how is this applied in experimental settings?
this compound acts as a potent inhibitor of phytoene desaturase (PDS), a key enzyme in carotenoid biosynthesis, which indirectly disrupts abscisic acid (ABA) production by limiting precursor availability . In laboratory settings, researchers often quantify its inhibitory effects using S. capricornutum cell lines to measure chlorophyll degradation or carotenoid depletion under controlled light conditions . Methodologies include spectrophotometric analysis of pigment concentrations and RT-qPCR to assess gene expression changes in ABA-related pathways.
Q. Which experimental models are most suitable for studying this compound’s herbicidal efficacy and non-target organism impacts?
Aquatic plant models (e.g., hydrilla, S. capricornutum) are standard for evaluating this compound’s herbicidal activity due to its widespread use in aquatic systems . For non-target assessments, researchers employ Daphnia magna (water fleas) or zebrafish embryos to study ecotoxicological effects, focusing on LC50 values and teratogenicity endpoints. Experimental designs often follow OECD guidelines for aquatic toxicity testing, with exposure durations ranging from 48 hours to 90 days .
Q. What are the validated analytical methods for quantifying this compound residues in environmental samples?
High-performance liquid chromatography (HPLC) coupled with UV detection (λ = 280 nm) is widely used for this compound quantification in water and soil matrices . Sample preparation involves solid-phase extraction (SPE) for water or Soxhlet extraction for soil, with recovery rates typically >85% at 0.1–10 ppm concentrations. Quality control includes spiked blanks and internal standards (e.g., deuterated this compound) to minimize matrix interference .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s efficacy data across different soil types and aquatic environments?
Discrepancies often arise from organic matter content and pH variations, which influence this compound’s bioavailability. A meta-analysis approach comparing data from loam (pH 6.5–7.2) versus clay soils (pH <6.0) can isolate adsorption coefficients (Koc). For aquatic systems, controlled mesocosm experiments with standardized sediment loads (e.g., 5% organic carbon) help normalize degradation rates (DT50 = 30–90 days) . Advanced statistical tools like mixed-effects models are recommended to account for environmental covariates.
Q. What experimental designs are optimal for assessing this compound’s long-term ecological impacts in integrated weed management systems?
Longitudinal field studies with randomized block designs (e.g., 4 replicates per treatment) are critical. For example, in cotton fields, pre-emergence this compound applications (300–400 g ai/ha) combined with post-emergence glufosinate can be evaluated for weed suppression (>93% Palmer amaranth control) and crop safety over 42-day intervals . Data should include soil microbial diversity assays (16S rRNA sequencing) and residue persistence via LC-MS/MS to assess ecological trade-offs.
Q. How can this compound’s role in ABA-deficient plant models advance understanding of stress response pathways?
Researchers use Arabidopsis ABA-deficient mutants (e.g., aba2-1) treated with this compound (10 µM) to simulate drought or salinity stress. Phenotypic analysis (e.g., stomatal conductance, ROS accumulation) paired with transcriptomics (RNA-Seq) identifies ABA-independent stress pathways. Experimental controls must include wild-type plants and this compound-free conditions to isolate ABA-specific effects .
Methodological Considerations
Q. What strategies minimize cross-contamination in this compound-treated hydroponic systems?
- Use activated carbon filters in recirculating systems to adsorb residual this compound.
- Implement a 7-day system flush with fresh nutrient solution between trials.
- Validate contamination levels via HPLC with a detection limit of 0.01 ppm .
Q. How should researchers address this compound’s photodegradation variability in field studies?
- Conduct light-exposure experiments using solar simulators (300–800 nm) to quantify degradation kinetics.
- Apply UV stabilizers (e.g., TiO2 nanoparticles) in formulations to extend half-life.
- Incorporate light intensity data loggers in field trials to correlate degradation rates with irradiance .
Data Interpretation Frameworks
Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity studies?
Q. How can genomic data be leveraged to predict this compound resistance evolution in weeds?
- Genome-wide association studies (GWAS) on resistant Palmer amaranth populations to identify PDS mutations.
- RNAi silencing of candidate genes (e.g., PPO1, ALS) to confirm resistance mechanisms.
- Predictive modeling using population genetics parameters (e.g., migration rate, selection pressure) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
